An In-Depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)propan-1-one (CAS 1261527-19-8)
An In-Depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)propan-1-one (CAS 1261527-19-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromo-4-chlorophenyl)propan-1-one, a halogenated propiophenone derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its chemical properties, a detailed, field-proven synthesis protocol via Friedel-Crafts acylation, and its prospective applications in the development of novel therapeutic agents. The discussion is grounded in established chemical principles and supported by references to relevant scientific literature, offering researchers and drug development professionals a thorough understanding of this compound's synthetic utility and potential pharmacological relevance.
Introduction: The Strategic Importance of Halogenated Phenylpropanones
Halogenated organic compounds, particularly those incorporating bromine and chlorine, are of paramount importance in the pharmaceutical industry. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 1-(3-Bromo-4-chlorophenyl)propan-1-one belongs to the class of substituted propiophenones, which are recognized as key intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of a bromo group at the meta-position and a chloro group at the para-position of the phenyl ring, combined with the reactive propanone side chain, makes this compound a highly attractive scaffold for chemical elaboration and the exploration of new chemical space in drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(3-Bromo-4-chlorophenyl)propan-1-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261527-19-8 | [1] |
| Molecular Formula | C₉H₈BrClO | [1] |
| Molecular Weight | 247.52 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | [1] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Flash Point | No data available | [1] |
| LogP | 3.69520 | [1] |
Safety and Handling:
1-(3-Bromo-4-chlorophenyl)propan-1-one is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated chemical fume hood.[1] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1] If swallowed, wash out the mouth with water and seek immediate medical attention.[1]
Storage:
The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, flames, and sparks.[1] It should be kept away from oxidizing agents.[1]
Synthesis Protocol: Friedel-Crafts Acylation
The most logical and widely applicable method for the synthesis of 1-(3-Bromo-4-chlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Underlying Principles of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of propanoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 1-bromo-2-chlorobenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion re-establishes aromaticity and yields the desired ketone product. The bromine and chlorine substituents on the aromatic ring are deactivating and ortho-, para-directing. However, due to steric hindrance from the bromine atom at the 2-position, the acylation is expected to occur predominantly at the 5-position (para to the chlorine and meta to the bromine), yielding the target molecule.
Experimental Workflow
The following protocol is adapted from a well-established procedure for the Friedel-Crafts acylation of a similar halo-substituted benzene derivative.[2][3][4]
Caption: A generalized workflow for the synthesis of 1-(3-Bromo-4-chlorophenyl)propan-1-one via Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.25 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
-
Addition of Acylating Agent: To the cooled suspension, add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5°C. Stir the mixture for an additional 15 minutes at 0°C.
-
Addition of Aromatic Substrate: Add a solution of 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-bromo-4-chlorophenyl)propan-1-one.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublets of doublets).
-
Methylene Protons (-CH₂-) (2H): A quartet is expected for the methylene protons adjacent to the carbonyl group and the methyl group (typically δ 2.8-3.2 ppm).
-
Methyl Protons (-CH₃) (3H): A triplet is expected for the terminal methyl protons (typically δ 1.0-1.3 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of a ketone (typically δ 195-205 ppm).
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (typically δ 120-140 ppm). The carbons attached to the bromine and chlorine atoms will show characteristic chemical shifts.
-
Aliphatic Carbons (2C): Signals for the methylene and methyl carbons will be observed in the upfield region.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group is expected around 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region (typically below 800 cm⁻¹).
MS (Mass Spectrometry):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.52 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these halogens.
Reactivity and Synthetic Applications
The chemical reactivity of 1-(3-bromo-4-chlorophenyl)propan-1-one is dictated by its functional groups: the ketone, the aromatic ring, and the carbon-halogen bonds. This combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules.
Reactions at the Carbonyl Group
The ketone functionality can undergo a variety of classical transformations, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce substituted amines.
-
Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene, replacing the carbonyl oxygen.
Electrophilic Aromatic Substitution
While the phenyl ring is deactivated by the presence of two halogens and a meta-directing acyl group, further electrophilic substitution is possible under harsh conditions, though regioselectivity may be an issue.
Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond, enabling the introduction of various aryl or vinyl groups.[10][11][12][13][14]
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.
These cross-coupling reactions provide a powerful platform for the diversification of the 1-(3-bromo-4-chlorophenyl)propan-1-one scaffold, allowing for the synthesis of a wide array of derivatives for biological screening.
Caption: Reactivity and synthetic potential of 1-(3-Bromo-4-chlorophenyl)propan-1-one.
Potential Applications in Drug Discovery
While specific biological activities of 1-(3-bromo-4-chlorophenyl)propan-1-one have not been extensively reported, the propiophenone scaffold and the presence of halogens suggest several promising avenues for its application in drug discovery.
-
Intermediate for Biologically Active Molecules: Substituted propiophenones are precursors to a variety of pharmacologically active compounds, including chalcones, which have demonstrated a broad range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[15] The title compound can serve as a starting material for the synthesis of novel chalcone derivatives.
-
Scaffold for Kinase Inhibitors: The phenylpropanone motif is present in some known kinase inhibitors. The bromo and chloro substituents can be exploited to modulate binding affinity and selectivity for specific kinase targets.
-
Building Block for Heterocyclic Synthesis: The ketone functionality can be utilized in condensation reactions to construct various heterocyclic ring systems, which are prevalent in many approved drugs.[16]
-
Probes for Chemical Biology: The reactive handles on this molecule make it suitable for the development of chemical probes to study biological pathways and identify new drug targets.
Conclusion
1-(3-Bromo-4-chlorophenyl)propan-1-one is a valuable and versatile chemical entity with significant potential for application in both academic and industrial research, particularly in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its ketone and carbon-bromine functionalities, provides a robust platform for the generation of diverse molecular libraries. The strategic placement of the halogen atoms offers opportunities for fine-tuning the physicochemical and pharmacological properties of its derivatives. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this promising building block in the quest for novel therapeutic agents.
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